3-Hydroxy-2,2-dimethylbutanoic acid

Description

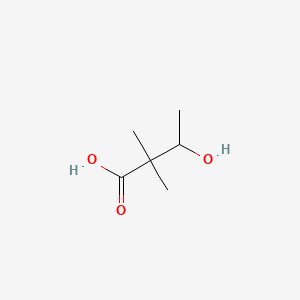

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2,2-dimethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWQQCKPTVZHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951860 |

Source

|

| Record name | 3-Hydroxy-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29269-83-8 |

Source

|

| Record name | 2,2-Dimethyl-3-hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29269-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029269838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Definitive Technical Guide to 3-Hydroxy-2,2-Dimethylbutanoic Acid

Executive Summary

3-Hydroxy-2,2-dimethylbutanoic acid (CAS: 29269-83-8) represents a specialized class of chiral building blocks characterized by a gem-dimethyl substitution alpha to the carboxyl group. This structural motif is not merely cosmetic; it imparts significant metabolic stability by blocking

In pharmaceutical development, this moiety is critical. It serves as a validated metabolite of the blockbuster drug Simvastatin and functions as a robust chiral linker in the synthesis of protease inhibitors and polyketide mimetics. This guide provides a rigorous technical analysis of its synthesis, resolution, and application, moving beyond basic descriptions to actionable, industrial-grade protocols.

Chemical Identity & Structural Logic[1]

The molecule features a 4-carbon backbone with a quaternary carbon at position 2 and a chiral center at position 3.

| Property | Specification |

| IUPAC Name | 3-Hydroxy-2,2-dimethylbutanoic acid |

| CAS Number | 29269-83-8 |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| Chiral Center | C3 (Accepts R or S configuration) |

| Key Structural Feature | Gem-dimethyl group (C2): Provides steric bulk, preventing racemization and enzymatic degradation.[1] |

The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at C2 compress the internal bond angle (

Synthetic Routes: Strategic Analysis

The synthesis of enantiopure 3-hydroxy-2,2-dimethylbutanoic acid is challenging due to the steric hindrance provided by the gem-dimethyl group adjacent to the reaction center.

Pathway Comparison

| Method | Mechanism | Enantiomeric Excess (ee) | Scalability | Cost Efficiency |

| Asymmetric Hydrogenation | Ru/Rh-BINAP reduction of | >98% | High (Industrial) | High (Catalyst cost) |

| Enzymatic Kinetic Resolution | Lipase-catalyzed hydrolysis/transesterification | >99% (after workup) | Medium | Low (Green Chem) |

| Biocatalytic Reduction | Ketoreductase (KRED) reduction of ketone | >99% | High | Medium |

Visualizing the Workflow

The following diagram illustrates the two primary industrial routes: the Biocatalytic Reduction (Route A) and the Kinetic Resolution (Route B).

Figure 1: Comparative synthetic pathways. Route A (Blue) utilizes direct asymmetric reduction for high yield. Route B (Red) utilizes enzymatic resolution to separate enantiomers.[2]

Detailed Protocol: Enzymatic Kinetic Resolution

While asymmetric hydrogenation is powerful, Enzymatic Kinetic Resolution (EKR) is often preferred in medicinal chemistry labs for its operational simplicity, low cost, and absence of heavy metals. The following protocol uses Candida antarctica Lipase B (CALB) to resolve the racemic ethyl ester.

Objective

To isolate (S)-ethyl 3-hydroxy-2,2-dimethylbutanoate with >98% ee.

Materials

-

Substrate: Racemic ethyl 3-hydroxy-2,2-dimethylbutanoate (10 g, 62.4 mmol).

-

Enzyme: Immobilized CALB (e.g., Novozym 435), 500 mg.

-

Acyl Donor: Vinyl acetate (3.0 eq).

-

Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).

-

Monitoring: GC or HPLC with Chiralpak AD-H column.

Step-by-Step Methodology

-

Preparation: Dissolve 10 g of the racemic substrate in 100 mL of anhydrous MTBE in a 250 mL round-bottom flask.

-

Scientific Note: Anhydrous conditions are critical to prevent hydrolysis. The lipase is functioning in "transesterification mode."[3]

-

-

Initiation: Add 17.2 mL (187 mmol) of Vinyl Acetate followed by 500 mg of Novozym 435.

-

Mechanistic Insight: The lipase selectively acetylates the (R)-enantiomer due to the spatial fit of the acyl-enzyme intermediate. The (S)-enantiomer remains as the free alcohol because the gem-dimethyl group sterically hinders the approach of the (S)-hydroxyl to the catalytic serine triad.

-

-

Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via chiral HPLC every 2 hours.

-

Stop Condition: Terminate the reaction when the conversion reaches exactly 50% (typically 24-48 hours). Pushing beyond 50% risks acetylating the slower (S)-enantiomer, eroding optical purity.

-

-

Workup: Filter off the immobilized enzyme (can be washed and reused). Concentrate the filtrate under reduced pressure to obtain a mixture of (S)-alcohol and (R)-acetate.

-

Separation: Purify via Silica Gel Column Chromatography.

-

Mobile Phase: Hexane:Ethyl Acetate (gradient 10:1 to 4:1).

-

Elution Order: The (R)-acetate (less polar) elutes first; the target (S)-alcohol (more polar) elutes second.

-

-

Hydrolysis (Optional): To obtain the free acid, treat the isolated (S)-ester with LiOH in THF/Water (1:1) at 0°C.

Quality Control & Analytical Validation

Trustworthiness in chiral chemistry relies on rigorous analytics. The gem-dimethyl group can cause peak broadening in NMR due to rotameric restriction, so HPLC is the gold standard.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 25°C.

Self-Validating NMR Check

The gem-dimethyl protons provide a built-in diagnostic tool. In the racemate, the two methyl groups on C2 appear as distinct singlets (diastereotopic if the center is chiral, but in a racemate environment, they are chemically equivalent unless a chiral shift reagent is used).

-

1H NMR (CDCl3): Look for two singlets around

1.20 ppm. -

Validation: Upon addition of a chiral shift reagent (e.g.,

), the gem-dimethyl singlets of the enantiomers will split. A single set of signals indicates enantiopurity.

Pharmaceutical Applications

Statin Metabolites & Derivatives

3-Hydroxy-2,2-dimethylbutanoic acid is a known metabolite of Simvastatin (Zocor). In drug development, synthesizing this specific metabolite allows for:

-

Toxicity Screening: Verifying that the metabolite does not contribute to off-target effects (e.g., myopathy).

-

Prodrug Design: The hydroxyl group can be esterified to create lipophilic prodrugs that release the active acid moiety in vivo.

Stability-Enhanced Linkers

The gem-dimethyl group blocks the common metabolic pathway of

-

Application: In the design of peptide mimetics or HDAC inhibitors, replacing a standard alkyl chain with the 2,2-dimethyl-3-hydroxy motif significantly increases the plasma half-life (

) of the drug candidate.

Chiral Auxiliaries

The acid can be coupled to achiral substrates (via the carboxyl group). The steric bulk of the tert-butyl-like group at C2, combined with the chiral center at C3, exerts powerful stereocontrol on reactions occurring at the distal end of the molecule.

References

-

PubChem. (2025).[1][4] 2,2-Dimethyl-3-hydroxybutyric acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2021). An Alternative Enzymatic Route to Ergogenic Ketone Body Esters. Retrieved from [Link]

Sources

Topic: Enhanced GC-MS Analysis of 3-Hydroxy-2,2-dimethylbutanoic Acid Through Chemical Derivatization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the derivatization of 3-Hydroxy-2,2-dimethylbutanoic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this polar hydroxy acid is hindered by its low volatility and thermal instability, leading to poor chromatographic performance.[1] We present detailed, field-proven protocols for chemical derivatization, focusing on silylation as the primary method, which transforms the analyte into a volatile and thermally stable derivative suitable for GC-MS. This guide explains the causality behind experimental choices, offers step-by-step methodologies, and includes troubleshooting insights to ensure reliable and reproducible quantification in complex matrices.

The Analytical Challenge: Why Derivatization is Essential

3-Hydroxy-2,2-dimethylbutanoic acid is a metabolite of interest in various biomedical and pharmaceutical research areas. Its accurate quantification is crucial for understanding metabolic pathways and for pharmacokinetic studies. However, the molecule's structure, containing both a polar carboxylic acid (-COOH) and a hydroxyl (-OH) group, presents a significant challenge for direct GC-MS analysis.

These functional groups engage in strong intermolecular hydrogen bonding, which results in:

-

Low Volatility: The compound does not readily enter the gas phase, which is a prerequisite for GC analysis.[2][3]

-

Poor Thermal Stability: At the high temperatures of the GC inlet, the molecule can degrade, leading to inaccurate results.

-

Adsorption and Peak Tailing: The polar groups can interact with active sites within the GC system (e.g., the injector liner and column), causing poor peak shape, reduced sensitivity, and poor reproducibility.[1][4]

To overcome these issues, chemical derivatization is a mandatory sample preparation step.[5] This process chemically modifies the polar functional groups, replacing the active hydrogen atoms with non-polar moieties.[2][5][6] The resulting derivative is significantly more volatile, less polar, and more thermally stable, making it ideal for GC-MS analysis.[7]

Principles and Strategy: Choosing the Right Derivatization Path

The goal of derivatization is to mask the active hydrogens on both the carboxylic acid and hydroxyl groups. The two most effective strategies for a bifunctional molecule like 3-Hydroxy-2,2-dimethylbutanoic acid are silylation and a two-step esterification/acylation process.

Silylation: The Most Direct and Effective Approach

Silylation is the most widely used derivatization technique for compounds containing active hydrogens.[6] It involves replacing the acidic protons of the -OH and -COOH groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][7]

-

Mechanism: The reaction is a nucleophilic attack on the silicon atom of the silylating reagent. The choice of reagent dictates the reaction's speed and completeness.

-

Key Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor that reacts rapidly with a wide range of polar compounds to give high yields.[6][8] Its by-products are highly volatile, minimizing chromatographic interference.[8]

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile TMS amide available and an even stronger TMS donor than BSTFA.[9][10][11] It is often preferred in metabolomics for its high reactivity and clean reaction profiles.[12]

-

TMCS (Trimethylchlorosilane): Not typically used alone due to its lower reactivity and the production of corrosive HCl.[6][10] However, it is an invaluable catalyst, often added at 1% to BSTFA or MSTFA to increase their silylating potential, especially for hindered hydroxyl groups.[6][8][10]

-

For 3-Hydroxy-2,2-dimethylbutanoic acid, a one-step silylation using BSTFA + 1% TMCS or MSTFA is the recommended approach for its efficiency and simplicity.

Caption: General workflow for silylation derivatization.

Experimental Protocols

Safety Precaution: Derivatization reagents are moisture-sensitive and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This is the preferred method for its speed, efficiency, and single-step procedure.

Materials:

-

3-Hydroxy-2,2-dimethylbutanoic acid standard or dried sample extract

-

BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)[8]

-

Pyridine (anhydrous) or Acetonitrile (anhydrous)

-

2 mL GC vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator

Step-by-Step Methodology:

-

Sample Preparation: Transfer an aliquot of the sample (typically containing 1-100 µg of the analyte) into a 2 mL GC vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. This step is critical as silylating reagents react readily with water, which would reduce the derivatization yield.[7][8]

-

Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure complete derivatization.[8][13]

-

Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. It is recommended to analyze the derivatized sample within 24 hours for best results, as TMS derivatives can be susceptible to hydrolysis.[1][8]

Caption: Silylation of 3-Hydroxy-2,2-dimethylbutanoic acid.

Protocol 2: Two-Step Esterification and Silylation

This alternative method can be useful in certain complex matrices but is more labor-intensive.

Step A: Esterification of the Carboxylic Acid

Materials:

-

Dried sample extract

-

14% Boron Trifluoride in Methanol (BF₃-Methanol)

-

Hexane (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

Methodology:

-

To the dried sample in a vial, add 200 µL of 14% BF₃-Methanol.[6]

-

Cap the vial tightly and heat at 60°C for 10 minutes.[6]

-

Cool the vial to room temperature. Add 500 µL of hexane and 200 µL of saturated NaCl solution.

-

Vortex vigorously for 1 minute. Allow the layers to separate.

-

Carefully transfer the upper hexane layer to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.

Step B: Silylation of the Hydroxyl Group

-

To the dried methyl-ester from Step A, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (without TMCS is often sufficient here).

-

Cap and heat at 60°C for 15 minutes.

-

Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for the analysis of the TMS-derivatized analyte. These should be optimized for your specific instrument and application.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase.[1][14] | A non-polar stationary phase is ideal for separating non-polar TMS derivatives and is thermally stable.[5] |

| Injector | Splitless mode | Maximizes sensitivity for trace-level analysis. |

| Inlet Temp | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min.[15] | A temperature gradient effectively separates the analyte from solvent and matrix components. |

| MS System | Agilent 5977 or equivalent single quadrupole or tandem quadrupole MS | Provides sensitive detection and structural information for identification. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Source Temp | 230°C | Standard source temperature to maintain cleanliness and prevent condensation. |

| Quad Temp | 150°C | Standard quadrupole temperature. |

| Scan Range | m/z 40-500 | Covers the expected mass range of the derivative and its fragments. |

Expected Results and Troubleshooting

The one-step silylation of 3-Hydroxy-2,2-dimethylbutanoic acid yields its di-trimethylsilyl derivative. The mass spectrum under EI conditions will show characteristic fragments that can be used for identification and quantification. Key expected ions include:

-

[M-15]⁺: Loss of a methyl group (CH₃), a very common fragment for TMS derivatives.

-

m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is often a base peak or at least a prominent ion in the spectra of silylated compounds.

-

Other fragments resulting from the cleavage of the carbon skeleton.

| Problem | Possible Cause | Recommended Solution |

| Peak Tailing / Poor Peak Shape | Incomplete derivatization.[1] | Ensure the sample is completely dry before adding reagents.[7] Increase reaction time or temperature. Confirm the use of a catalyst (e.g., 1% TMCS) for full conversion.[8] Check reagent integrity. |

| Low or No Analyte Peak | Derivative hydrolysis due to moisture.[8] Reagent degradation. | Use anhydrous solvents and handle reagents under dry conditions. Analyze samples as soon as possible after preparation.[1] Use fresh, properly stored derivatization reagents. |

| Extraneous Chromatographic Peaks | Contaminated solvents or reagents. By-products from the derivatization reagent itself. | Use high-purity, GC-grade solvents and reagents. Always prepare and run a "reagent blank" (all steps without the sample) to identify any background peaks.[8] |

| Poor Reproducibility | Inconsistent sample drying. Pipetting errors with small volumes. Leaky vial caps. | Standardize the drying procedure. Use calibrated micropipettes and ensure accurate reagent addition. Use high-quality vials and caps, ensuring a tight seal before heating. |

Conclusion

Chemical derivatization is an indispensable step for the successful analysis of 3-Hydroxy-2,2-dimethylbutanoic acid by GC-MS. The one-step silylation protocol using BSTFA with a TMCS catalyst is a rapid, robust, and highly effective method that converts the polar, non-volatile analyte into a derivative with excellent chromatographic properties.[1][13] This transformation enables superior peak shape, increased sensitivity, and a lower limit of detection, facilitating accurate and precise quantification in complex research and development settings.

References

- Acids: Derivatization for GC Analysis. (n.d.). Google Books.

- Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy-3-methylhexanoic Acid through Silylation. (n.d.). BenchChem.

- A Guide to Derivatization Reagents for GC. (n.d.). Supelco.

- Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). BP Amoco Chemicals Ltd.

- Derivatization Solid-Phase Microextraction Gas Chromatographic-Mass Spectrometric Determination of Organic Acids in Tobacco. (n.d.). Journal of Agricultural and Food Chemistry.

-

Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). Rapid Communications in Mass Spectrometry. Retrieved February 27, 2026, from [Link]

-

GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2014). ResearchGate. Retrieved February 27, 2026, from [Link]

- GC Derivatization. (n.d.). University of Wisconsin-Madison.

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). IntechOpen. Retrieved February 27, 2026, from [Link]

- Derivatization of Drug Substances with MSTFA. (n.d.). MilliporeSigma.

- Derivatization reagents for GC. (n.d.). Macherey-Nagel.

- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.

- Derivatization reagents for GC, silylation, MSTFA. (n.d.). Phoenix Scientific Co., Ltd.

-

Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. (2023). Forensic Sciences. Retrieved February 27, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jfda-online.com [jfda-online.com]

- 5. gcms.cz [gcms.cz]

- 6. scispace.com [scispace.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemcoplus.co.jp [chemcoplus.co.jp]

- 11. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Selective Oxidation of 2,2-Dimethyl-1,3-propanediol to Hydroxy Acids

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the specific challenge of desymmetrizing 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol, NPG) to synthesize 3-hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic Acid, HPA).

Executive Summary & Scientific Rationale

The selective oxidation of Neopentyl Glycol (NPG) to Hydroxypivalic Acid (HPA) represents a classic problem in symmetrical diol desymmetrization. While HPA is traditionally synthesized via the Cannizzaro disproportionation of hydroxypivaldehyde (an industrial route), the direct oxidation of NPG is increasingly relevant for "late-stage" functionalization and metabolic synthesis in drug development.

The Core Challenge: NPG possesses two chemically equivalent primary hydroxyl groups. The oxidation process must be arrested at the mono-carboxylic acid stage (HPA) to prevent over-oxidation to the dicarboxylic acid (2,2-dimethylmalonic acid) or the intermediate aldehyde (hydroxypivalaldehyde).

Strategic Approaches: This guide details three distinct protocols based on scale and purity requirements:

-

TEMPO-Mediated Oxidation: High chemoselectivity for lab-scale and library synthesis.

-

Biocatalytic Oxidation (Gluconobacter oxydans): Green chemistry approach for high-purity metabolite synthesis.

-

Heterogeneous Catalytic Dehydrogenation (Au/Pt): Scalable, oxidant-free method for pilot plants.

Reaction Pathway & Selectivity Logic

The oxidation of NPG proceeds through a sequential pathway. Controlling the Stoichiometry and Reaction Kinetics is critical to maximize the yield of the intermediate (HPA).

Figure 1: Stepwise oxidation pathway of NPG. The goal is to maximize k2 while inhibiting k3.

Protocol A: TEMPO-Mediated Oxidation (Lab Scale)

Best for: High purity, gram-scale synthesis, and kinetic studies. Mechanism: The oxoammonium species of TEMPO acts as the primary oxidant, regenerated in situ by a secondary oxidant (NaOCl).[1]

Reagents & Preparation

| Component | Role | Specification |

| NPG | Substrate | 10 mmol (1.04 g) dissolved in DCM (25 mL) |

| TEMPO | Catalyst | 0.2 mmol (31 mg, 2 mol%) |

| NaBr | Co-catalyst | 1.0 mmol (10 mol%) in H2O |

| NaOCl (Bleach) | Stoichiometric Oxidant | 2.0-2.2 equiv (commercial 10-13% solution) |

| NaHCO3 | Buffer | Saturated aqueous solution (pH ~8.5-9.0) |

Step-by-Step Methodology

-

Biphasic Setup: In a 100 mL round-bottom flask, dissolve NPG (1.04 g) and TEMPO (31 mg) in Dichloromethane (DCM, 25 mL).

-

Aqueous Phase: Add a solution of NaBr (103 mg) in water (5 mL). Cool the mixture to 0°C using an ice bath.

-

Controlled Addition: Adjust the pH of the NaOCl solution to ~9.0 using NaHCO3. Add the NaOCl solution dropwise over 30–60 minutes.

-

Critical Control Point: The reaction is exothermic.[2] Maintain temperature <5°C to prevent cleavage or over-oxidation.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[3] The aldehyde intermediate may appear transiently.

-

Quenching: Once the mono-acid forms (and before di-acid appears), quench with Ethanol (2 mL) to consume excess oxidant.

-

Workup: Acidify the aqueous layer to pH 2-3 with HCl (1M). Extract with EtOAc (3 x 30 mL). The gem-dimethyl group makes the acid relatively lipophilic, aiding extraction.

-

Purification: Recrystallize from Hexane/EtOAc if necessary.

Validation:

-

1H NMR (CDCl3): Look for the disappearance of one -CH2-OH signal and the appearance of the acid proton. The symmetry of the two methyl groups will break, showing distinct shifts if the environment is chiral (though HPA is achiral, the CH2 protons adjacent to the acid vs alcohol will differ).

Protocol B: Biocatalytic Oxidation (Green/Metabolite Synthesis)

Best for: "Green" chemistry requirements, high selectivity, and avoiding toxic solvents. Biocatalyst: Gluconobacter oxydans (ATCC 621 or similar). This organism is renowned for incomplete oxidation of polyols (e.g., glycerol -> dihydroxyacetone).

Workflow Diagram

Figure 2: Whole-cell biocatalytic workflow for NPG oxidation.

Protocol Details

-

Cell Growth: Cultivate G. oxydans in a medium containing Sorbitol (50 g/L) and Yeast Extract (5 g/L). Sorbitol induces the membrane-bound polyol dehydrogenases (mADH).

-

Harvest: Centrifuge cells (4000 x g, 15 min) and wash twice with 50 mM phosphate buffer (pH 6.0).

-

Reaction: Resuspend cells to a high density (OD600 ~ 20-30) in phosphate buffer containing 20 g/L NPG .

-

Aeration: G. oxydans oxidation is strictly aerobic. Use baffled flasks or a bioreactor with high kLa (oxygen transfer).

-

Time Course: Incubate at 30°C for 24-48 hours.

-

Selectivity: This method typically stops at the hydroxy-acid stage because the organism lacks the specific enzymes to efficiently attack the sterically hindered neopentyl acid for further degradation.

Protocol C: Catalytic Dehydrogenation (Scale-Up)

Best for: Industrial pilot scale, avoiding stoichiometric waste. Catalyst: 1% Au/TiO2 or 5% Pt/C.

Operational Parameters

| Parameter | Setting | Rationale |

| Solvent | Water (alkaline) | Requires NaOH (1.1 equiv) to neutralize acid product and drive equilibrium. |

| Pressure | 3-10 bar O2 (or Air) | Oxygen is the terminal electron acceptor. |

| Temperature | 60-80°C | Activation energy for dehydrogenation; too high promotes C-C cleavage. |

| pH Control | Stat at pH 9-10 | Maintains catalyst activity and solubility of the HPA salt. |

Methodology

-

Load an autoclave with water, NPG, and NaOH (1.1 equiv).

-

Add catalyst (substrate-to-metal ratio ~500-1000:1).

-

Pressurize with O2 to 5 bar. Heat to 70°C.

-

Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

-

Filtration: Filter hot to recover catalyst.

-

Isolation: Acidify filtrate with H2SO4 and extract with Methyl Isobutyl Ketone (MIBK) or crystallize.

Analytical & Troubleshooting Guide

HPLC Method (Reaction Monitoring)

-

Column: Aminex HPX-87H (Bio-Rad) or Rezex ROA-Organic Acid.

-

Mobile Phase: 5 mM H2SO4.

-

Detection: RI (Refractive Index) or UV at 210 nm.

-

Retention Order: Diacid (Fastest) < HPA < NPG (Slowest).

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of gem-dimethyl | Increase reaction time or catalyst loading. For TEMPO, ensure temperature is >0°C (but <10°C). |

| Over-oxidation (Diacid) | Excess oxidant | Strictly limit NaOCl to 2.0-2.2 equivalents. Quench immediately upon disappearance of aldehyde. |

| Aldehyde Stalling | Incomplete oxidation | Check pH. TEMPO oxidation to acid requires basic pH (~8-9) to form the hydrate intermediate. |

References

-

Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids..."[1] Journal of Organic Chemistry, 52(12), 2559–2562. Link

-

Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251. Link

-

Gupta, A., et al. "Gluconobacter oxydans: Its Biotechnological Applications." Journal of Molecular Microbiology and Biotechnology, 3(3), 445-456. Link

-

Prati, L., & Rossi, M. "Gold on Carbon as a New Catalyst for Selective Liquid Phase Oxidation of Diols." Journal of Catalysis, 176(2), 552-560. Link

-

Werpy, T., et al. "Top Value Added Chemicals from Biomass." U.S. Department of Energy Report. (Context for hydroxy acid value chains). Link

Sources

Application Notes and Protocols: The Utility of Chiral 3-Hydroxy-2,2-dimethylbutanoic Acid in the Synthesis of β-Adrenergic Receptor Antagonists

Introduction: The Imperative of Chirality in β-Blocker Synthesis

β-Adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Structurally, the majority of these therapeutic agents are aryloxypropanolamines, possessing a single stereogenic center at the 2-position of the propanolamine side chain.[2] It is a well-established principle in pharmacology that the biological activity of beta-blockers resides almost exclusively in the (S)-enantiomer.[3] The (S)-enantiomer of propranolol, for instance, is approximately 100 times more potent in its beta-blocking activity than its (R)-counterpart.[2] This high degree of stereoselectivity underscores the critical importance of enantiomerically pure compounds in drug development to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden associated with the inactive enantiomer.[3]

The synthesis of enantiopure beta-blockers has evolved significantly, moving from classical resolution of racemic mixtures to more sophisticated strategies such as asymmetric catalysis and chiral pool synthesis.[1][3] Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, represents an elegant and efficient approach to constructing complex chiral molecules.[4] This guide explores the potential application of (S)-3-Hydroxy-2,2-dimethylbutanoic acid, a chiral building block, in the synthesis of beta-blockers.

While direct, documented synthetic routes from 3-Hydroxy-2,2-dimethylbutanoic acid to commercial beta-blockers are not prevalent in the current body of scientific literature, its structural motifs offer a scientifically sound basis for a hypothetical synthetic pathway to key chiral intermediates. This document will, therefore, present a theoretical application of this chiral acid, followed by a detailed, field-proven protocol for the synthesis of an enantiopure beta-blocker, (S)-penbutolol, using a well-established chiral precursor, to provide researchers with both conceptual and practical guidance.

Part 1: A Proposed Synthetic Strategy Utilizing (S)-3-Hydroxy-2,2-dimethylbutanoic Acid

The core challenge in synthesizing aryloxypropanolamine beta-blockers is the stereospecific installation of the 2-hydroxy-3-aminopropyl side chain onto a phenolic moiety. A key chiral intermediate in many such syntheses is a glycidyl derivative or a protected 3-amino-1,2-propanediol synthon. Herein, we propose a plausible, albeit hypothetical, multi-step conversion of (S)-3-Hydroxy-2,2-dimethylbutanoic acid into a versatile chiral epoxide intermediate.

The rationale behind this proposed pathway is the conversion of the carboxylic acid functionality into a suitable leaving group, followed by the reduction of the intermediate to a primary alcohol and subsequent intramolecular cyclization to form the desired epoxide.

Hypothetical Synthetic Pathway

Caption: Proposed synthetic route from (S)-3-Hydroxy-2,2-dimethylbutanoic acid to a chiral epoxide intermediate.

Detailed Steps of the Proposed Pathway:

-

Esterification: The synthesis would commence with the protection of the carboxylic acid of (S)-3-Hydroxy-2,2-dimethylbutanoic acid as a methyl ester. This is a standard procedure, typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid. This step prevents the acidic proton from interfering with subsequent reactions.

-

Tosylation: The secondary hydroxyl group of the resulting ester would then be activated by conversion to a tosylate, a good leaving group. This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine, which also serves to neutralize the HCl byproduct.

-

Reduction: The methyl ester is then selectively reduced to the corresponding primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., diethyl ether or THF) would be required for this transformation.

-

Intramolecular Cyclization (Williamson Ether Synthesis): The final step involves an intramolecular Sₙ2 reaction to form the epoxide. Treatment of the tosylated alcohol with a strong, non-nucleophilic base, such as sodium hydride (NaH), would deprotonate the primary alcohol, which then acts as a nucleophile to displace the tosylate group, leading to the formation of the chiral epoxide, (R)-2-(tert-Butyl)-2-methyloxirane. The inversion of stereochemistry at the carbon bearing the leaving group is expected in this Sₙ2 reaction. This chiral epoxide could then, in principle, be used in a ring-opening reaction with a suitable aryloxide to construct the beta-blocker backbone.

Part 2: A Practical Protocol for the Chemo-Enzymatic Synthesis of (S)-Penbutolol

To provide a tangible and validated experimental procedure, this section details the synthesis of (S)-penbutolol, a non-selective beta-blocker, via a chemo-enzymatic approach. This method leverages the high stereoselectivity of lipases for the kinetic resolution of a racemic chlorohydrin intermediate.[5]

Overall Synthetic Workflow

Sources

Technical Support Center: Improving Yield in Reformatsky Synthesis of Beta-Hydroxy Acids

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesis of β-hydroxy acids. Achieving high yields in this classic carbon-carbon bond-forming reaction can be challenging due to several critical variables. This document provides in-depth, field-proven insights in a question-and-answer format, moving from common issues to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the Reformatsky synthesis.

Q1: My Reformatsky reaction won't start. What are the most common reasons?

A1: The failure of a Reformatsky reaction to initiate is almost always due to the passivity of the zinc metal. Commercial zinc dust or granules are coated with a layer of zinc oxide, which prevents the necessary oxidative addition into the carbon-halogen bond of the α-haloester.[1] Without this crucial first step, the organozinc reagent (the Reformatsky enolate) cannot form.

Causality: The entire reaction hinges on the generation of this zinc enolate, which acts as the nucleophile.[2][3] If the zinc surface is not clean and active, the reaction cannot begin. Other less common causes include impure reagents (especially wet solvents or aldehydes) or an α-haloester that is not sufficiently reactive (e.g., α-chloroesters are less reactive than α-bromo or α-iodoesters).[4]

Q2: I'm observing very low conversion of my starting materials. How can I improve it?

A2: Low conversion, assuming the reaction has initiated, typically points to three areas: insufficiently activated zinc, suboptimal reaction temperature, or reagent stoichiometry.

-

Zinc Activation: Even if the reaction starts, a low concentration of active sites on the zinc surface will result in a slow and incomplete reaction. Ensure you are using a robust activation method (see Troubleshooting Guide 1 ).

-

Temperature Control: The Reformatsky reaction is often exothermic, especially during the initial stages.[5] While some heat is necessary to initiate the reaction, excessive temperatures can lead to side reactions, such as the self-condensation of the aldehyde or ketone starting material. Conversely, a temperature that is too low may stall the reaction. Gentle reflux in solvents like THF or benzene is a common starting point.[6][7]

-

Reagent Purity & Stoichiometry: Ensure all reagents and solvents are anhydrous. Water will quench the organozinc intermediate. Using a slight excess (1.1-1.5 equivalents) of the α-haloester and zinc relative to the carbonyl compound can help drive the reaction to completion.

Q3: My reaction is producing significant byproducts. What are they and how can I prevent them?

A3: The most common byproducts are from self-condensation of the carbonyl compound (an aldol reaction), especially with enolizable aldehydes and ketones, and dehydration of the desired β-hydroxy ester product to form an α,β-unsaturated ester.[8]

-

Preventing Self-Condensation: The relatively low basicity of the zinc enolate is a key advantage over more reactive Grignard or lithium enolates, as it minimizes side reactions.[2][9] However, if the reaction is run for too long or at too high a temperature, these side reactions can still occur. A common strategy is to add the α-haloester slowly to a mixture of the carbonyl compound and activated zinc. This ensures the zinc enolate is formed in the presence of the electrophile and reacts with it immediately, keeping the enolate concentration low.

-

Preventing Dehydration: Dehydration is typically acid- or heat-catalyzed. It often occurs during a harsh acidic work-up or if the reaction is overheated.[8] Quenching the reaction with a milder acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and maintaining low temperatures during work-up can preserve the β-hydroxy ester.[10]

Q4: Is there a preferred solvent for the Reformatsky reaction?

A4: The choice of solvent is critical for reaction success. Ethereal solvents are most common due to their ability to solvate the organozinc intermediate.

-

Tetrahydrofuran (THF): Often the solvent of choice. It has a good balance of solvating ability and a suitable boiling point (66 °C) for gentle reflux.

-

Diethyl Ether: Also effective, but its lower boiling point (35 °C) may not be sufficient to initiate the reaction with less reactive substrates.

-

Benzene or Toluene: Used in the classic procedure, often mixed with an ether.[6] Their higher boiling points can be advantageous for sluggish reactions but increase the risk of side reactions.

-

Solvent-Free Conditions: Some modern variations have shown success under solvent-free conditions, often using mechanical grinding in a mortar and pestle with zinc and a solid like NH₄Cl, which can lead to higher yields and align with green chemistry principles.[10]

Q5: After the reaction, my work-up is messy and I'm losing product. Any tips?

A5: A proper work-up is crucial for isolating the β-hydroxy acid (after hydrolysis) in high yield. The goal is to quench the reaction, dissolve the zinc salts, and cleanly separate the product.

-

Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

-

Quenching: Slowly add a saturated aqueous solution of NH₄Cl or a dilute (10%) sulfuric or hydrochloric acid solution.[11] The acidic quench protonates the alkoxide to give the β-hydroxy ester and dissolves the remaining zinc metal and zinc salts. Caution: This can be exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Combine the organic layers and wash them sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]

-

Hydrolysis (for β-hydroxy acids): The resulting β-hydroxy ester can then be hydrolyzed to the desired β-hydroxy acid using standard procedures, such as refluxing with aqueous NaOH or KOH followed by acidic work-up.

In-Depth Troubleshooting Guides & Protocols

This section provides detailed experimental procedures and the scientific rationale behind them.

Guide 1: Activating Zinc Metal - The Key to Initiation

Effective zinc activation is the single most important factor for a successful Reformatsky reaction. The goal is to remove the passivating oxide layer and create a high-surface-area, reactive metal.

Data Presentation: Comparison of Common Zinc Activation Methods

| Activation Method | Reagent(s) | Procedure | Pros | Cons |

| Iodine | I₂ (catalytic) | A small crystal of iodine is added to the zinc suspension. The disappearance of the purple color indicates activation.[8] | Simple, visually easy to track. | Can sometimes be insufficient for very passivated zinc. |

| 1,2-Dibromoethane | BrCH₂CH₂Br | A small amount is added to the zinc suspension and gently heated. The evolution of ethylene gas indicates activation.[1] | Very effective and reliable. | Reagent is toxic and requires careful handling. |

| TMSCl | (CH₃)₃SiCl | Zinc is washed with dilute HCl, then water, ethanol, ether, and finally treated with TMSCl.[6][13] | Highly effective, produces very active zinc. | Multi-step, requires rigorous washing and drying. |

| DIBAL-H | Diisobutylaluminium hydride | A solution of DIBAL-H is used to reduce the zinc oxide layer in situ.[14] | Excellent for large-scale reactions, allows for addition-controlled processes.[14] | Reagent is pyrophoric and requires expert handling. |

Experimental Protocol: Zinc Activation with 1,2-Dibromoethane

This protocol is a reliable and widely used method for activating zinc dust for a typical lab-scale reaction.

Causality: 1,2-Dibromoethane reacts with the zinc surface in an oxidative addition, forming an unstable organozinc species that rapidly eliminates to produce ethylene gas and zinc bromide (ZnBr₂). This process etches the surface, exposing fresh, unoxidized zinc.

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add zinc dust (2.0 eq).

-

Solvent Addition: Add approximately one-third of the total anhydrous THF required for the reaction.

-

Activation: Using a syringe, add a small amount of 1,2-dibromoethane (approx. 5 mol% relative to zinc).

-

Initiation: Gently heat the mixture with a heat gun or in a heating mantle. Initiation is indicated by the gentle bubbling of ethylene gas.

-

Completion: Once bubbling begins, remove the heat source. The activation is typically complete within 5-10 minutes. The zinc should appear grey and metallic. The activated zinc suspension is now ready for the addition of the carbonyl compound and α-haloester.

Guide 2: Visualizing the Process

Understanding the reaction mechanism and workflow is essential for effective troubleshooting.

The Reformatsky Reaction Mechanism

Caption: Core mechanism of the Reformatsky reaction.

Troubleshooting Flowchart for Low Yield

Caption: Decision tree for troubleshooting low yields.

References

- SATHEE. (n.d.). Chemistry Reformatsky Reaction.

- Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.

- Wikipedia. (n.d.). Reformatsky reaction.

- Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.

- Gunnar, N., & Andersson, M. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. ACS Publications.

- J&K Scientific LLC. (2021, March 23). Reformatsky Reaction.

- Thermo Fisher Scientific - US. (n.d.). Reformatsky Reaction.

- RSC Publishing. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

- BYJU'S. (2019, February 27). Reformatsky reaction.

- RecNotes. (n.d.). Reformatsky Reaction.

- ResearchGate. (n.d.). The Reformatsky Reaction in Organic Synthesis. Recent Advances.

- Slideshare. (n.d.). Reformatsky Reaction& Recent Advancements.

- Thieme. (2014, October 29). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction.

- Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction.

- PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications.

- Collegedunia. (n.d.). Reformatsky Reaction: Definition, Mechanism, and Advantages.

- IT Medical Team. (n.d.). GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS.

- ACS Publications. (2020, June 26). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega.

- Cambridge University Press. (n.d.). Reformatsky Reaction.

- Quora. (2019, April 7). What will happen if magnesium is used instead of zinc in the Reformatsky reaction (cross-coupling)? Can you give the hypothetical mechanism?

- ResearchGate. (n.d.). (A) The Reformatsky-reaction-based formation of a β-hydroxy ester. (B)...

- BenchChem. (n.d.). A Comparative Guide: Reformatsky vs. Grignard Reagents for the Synthesis of β-Hydroxy Esters.

- ResearchGate. (n.d.). The Reformatsky Reaction.

- University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.

- Reddit. (2023, June 20). Reformatsky reaction yield improvement. r/OrganicChemistry.

- ScienceDirect. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.

- RSC Publishing. (n.d.). The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction. Journal of the Chemical Society D: Chemical Communications.

Sources

- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. byjus.com [byjus.com]

- 7. recnotes.com [recnotes.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Troubleshooting [chem.rochester.edu]

- 13. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Support Center: Enantioseparation of 3-Hydroxy-2,2-dimethylbutyric Acid (HMDB)

Status: Operational Ticket ID: HMDB-RES-001 Subject: Troubleshooting & Protocols for Chiral Separation of 3-Hydroxy-2,2-dimethylbutyric Acid Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Context: You are attempting to separate the enantiomers of 3-hydroxy-2,2-dimethylbutyric acid (HMDB). This

The Core Challenge:

-

Poor UV Absorbance: The lack of a chromophore makes standard HPLC-UV difficult without derivatization.

-

-Elimination Risk: Unlike

-

Polarity: The free acid is too polar for direct chiral GC and often trails on HPLC.

Recommended Strategy:

-

Analytical: Chiral GC (after derivatization) or Chiral HPLC (with refractive index or ELSD detection).

-

Preparative: Enzymatic Kinetic Resolution (EKR) of the ester derivative using Lipase B from Candida antarctica (CAL-B).

Module A: Analytical Method Development (The "Eyes")

Before attempting separation, you must be able to visualize the enantiomers.

Troubleshooting Guide: Analytical Setup

| Symptom | Probable Cause | Corrective Action |

| No peaks on HPLC-UV | HMDB lacks a chromophore (no aromatic rings/conjugated systems). | Switch Detector: Use Refractive Index (RI), ELSD, or Mass Spec (MS). Alternative: Derivatize with 3,5-dinitrobenzoyl chloride to add a UV tag. |

| GC Peaks Tailing/Broad | Free hydroxyl and carboxyl groups interacting with silanols. | Derivatize: Convert to methyl ester (diazomethane or MeOH/H+) AND acetylate the hydroxyl (acetic anhydride). |

| Poor Resolution ( | Incorrect chiral selector for | Column Switch: GC: Use Cyclodextrin-based phases (e.g., Chiraldex G-TA). HPLC: Chiralpak AD-H or OD-H (amylose/cellulose tris-carbamates). |

Standard Operating Procedure (SOP): Chiral GC Analysis

Method Basis: Conversion to volatile di-ester/ether derivative.

-

Sample Prep: Take 5 mg of HMDB.

-

Methylation: Add 0.5 mL MeOH and 50

L TMS-diazomethane (or -

Acylation: Add 100

L Trifluoroacetic Anhydride (TFAA). Incubate 15 min at 30°C. -

GC Conditions:

-

Column: Chiraldex G-TA (Gamma-cyclodextrin, trifluoroacetyl deriv.) or equivalent (e.g., Rt-

DEXsa). -

Carrier: He, 1.0 mL/min.

-

Temp: 80°C (hold 2 min)

5°C/min -

Detection: FID or MS.

-

Module B: Enzymatic Kinetic Resolution (The "Workhorse")

This is the industry-standard approach for scaling. We do not resolve the free acid directly. We resolve the ester (Methyl 3-hydroxy-2,2-dimethylbutyrate) because lipases require a hydrophobic substrate for optimal interfacial activation.

Workflow Logic

We utilize Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1] CAL-B is highly selective for secondary alcohols and tolerates the steric bulk of the adjacent gem-dimethyl group.

Figure 1: Enzymatic Kinetic Resolution workflow. The enzyme selectively acetylates one enantiomer (typically R), leaving the S-enantiomer as the free alcohol.

Step-by-Step Protocol: EKR of HMDB Methyl Ester

-

Substrate Preparation: Synthesize methyl 3-hydroxy-2,2-dimethylbutyrate from the acid (MeOH/H+) or via reduction of methyl 2,2-dimethyl-3-oxobutyrate.

-

Reaction Setup:

-

Dissolve 10 mmol of racemic ester in MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE). Note: Hydrophobic solvents enhance CAL-B stability.

-

Add 30 mmol Vinyl Acetate (Irreversible acyl donor).

-

Add 200 mg Novozym 435 (Immobilized CAL-B).

-

-

Incubation: Shake at 30–40°C. Monitor by GC (Module A).

-

Termination: Stop when conversion reaches exactly 50% (theoretical max yield for pure enantiomers). Filter off the enzyme beads.

-

Purification:

-

The reaction mixture now contains (S)-Ester (alcohol form) and (R)-Diester (acetate form).

-

Separate via Flash Chromatography (Silica gel).

-

Eluent: Hexane/Ethyl Acetate (The alcohol is more polar than the acetate).

-

-

-

Hydrolysis: Treat the separated fractions with NaOH/MeOH to recover the enantiopure free acids.

Troubleshooting EKR

| Issue | Diagnosis | Solution |

| Reaction Stalls <40% | Enzyme inhibition by acetaldehyde (byproduct of vinyl acetate). | Use Isopropenyl acetate instead of vinyl acetate (releases acetone, less toxic to enzyme). |

| Low Enantioselectivity (E < 20) | Water content is too high, causing non-specific hydrolysis. | Add 4Å Molecular Sieves to the reaction vessel. Ensure solvent is anhydrous. |

| Reaction too slow | Steric hindrance from gem-dimethyl group. | Increase temperature to 55°C (CAL-B is thermostable). Switch solvent to Toluene. |

Module C: Classical Chemical Resolution

If biocatalysis is unavailable, classical salt formation is the backup.

Resolving Agent: (R)-(+)-1-Phenylethylamine or Quinine. Solvent: Acetone or Ethanol/Water mix.

Protocol:

-

Mix racemic HMDB (1 eq) with (R)-1-Phenylethylamine (0.5 eq) in hot acetone.

-

Allow to cool slowly. The less soluble diastereomeric salt will crystallize.

-

Filter crystals. Recrystallize 2–3 times to upgrade optical purity.

-

Liberation: Dissolve salt in water, acidify with 1M HCl, and extract with Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q: Can I use Lipase to hydrolyze the ester (Hydrolysis) instead of making the acetate (Transesterification)? A: Yes. You can suspend the racemic ester in phosphate buffer (pH 7.0) with CAL-B.[1][2][3][4] The enzyme will hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester intact.

-

Pros: Water is the reagent (cheap).

-

Cons: The produced acid lowers pH, potentially deactivating the enzyme. You must use a pH-stat (autotitrator) to maintain pH 7.0.

Q: My HMDB sample smells "sweet" and shows a new peak. What happened? A: You likely formed the methyl ester inadvertently if you used methanol and acid during workup. Alternatively, if heated with acid, you may have dehydrated it to 2,2-dimethyl-3-butenoic acid. Avoid strong mineral acids at high temps.

Q: How do I determine Absolute Configuration?

A: Compare your optical rotation

-

(R)-(-)-3-hydroxy-2,2-dimethylbutyric acid typically has a negative rotation in

. -

Reference Check: Always verify against a known standard or X-ray crystallography of the phenylethylamine salt.

References

-

Enzym

-hydroxy esters:- Source: Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry.

- Relevance: Establishes CAL-B as the primary catalyst for secondary alcohol resolution.

-

Analytical Methods (Chiral GC)

- Source: Schurig, V. (2001). "Separation of Enantiomers by Gas Chromatography.

- Relevance: Protocols for derivatization (TFA/Acetyl) for hydroxy acids on Cyclodextrin phases.

-

Synthesis & Properties

- Source: Sigma-Aldrich / Merck Technical Data.

- Relevance: Confirmation of structure and stability issues (dehydr

- General Resolution of Hydroxy Acids: Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Relevance: Lists phenylethylamine as a standard resolving agent for hindered carboxylic acids.

Sources

- 1. repository.tudelft.nl [repository.tudelft.nl]

- 2. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]

Troubleshooting low recovery of DMHB in LC-MS analysis

The following technical guide is structured as a specialized support center resource for DMHB (3,7-dimethyl-2-hydroxy-2,4,6-octatrienoic acid) .

Analyte Profile & Critical Vulnerabilities

Before troubleshooting, you must understand why DMHB is failing. Based on its IUPAC structure (3,7-dimethyl-2-hydroxy-2,4,6-octatrienoic acid ), this molecule presents a "perfect storm" of instability factors that directly impact recovery.

| Feature | Structural Cause | Analytical Consequence |

| Photolability | Conjugated triene system (2,4,6-octatriene) | Rapid cis-trans photo-isomerization under standard lab lighting. |

| Oxidation | Polyunsaturated backbone | Susceptibility to reactive oxygen species (ROS), leading to epoxides or cleavage. |

| Adsorption (NSB) | Hydrophobic C10 chain + Acidic Head | High Non-Specific Binding (NSB) to polypropylene plates and glass surfaces. |

| Chelation | Potential binding to active metal sites (Fe, stainless steel) in the LC flow path. |

Troubleshooting Guide (Q&A Format)

Category A: Sample Preparation & Extraction[1]

Q1: I am seeing <40% recovery in my plasma extraction. I use standard protein precipitation (PPT) with acetonitrile. What is going wrong?

Diagnosis: The conjugated triene system of DMHB is likely degrading due to oxidation during the vortexing and centrifugation steps, or binding to the protein pellet.

Solution Protocol:

-

Antioxidant Stabilization: You must add an antioxidant to your extraction solvent.[1]

-

Recommendation: Add 0.1% (w/v) BHT (Butylated hydroxytoluene) or Ascorbic Acid to your acetonitrile precipitation solvent.

-

-

Acidification: DMHB is an acid.[2] If your extraction pH is neutral, the ionized form (carboxylate) may bind to plasma proteins (albumin).

-

Action: Acidify the plasma before extraction with 2% Formic Acid to neutralize the molecule (suppress ionization) and break protein binding.

-

-

Light Protection: Perform all steps in amber tubes or under yellow light.

Q2: My standard curve is linear, but my QC samples show progressive signal loss over the run. Is the autosampler killing my sample?

Diagnosis: This indicates Non-Specific Binding (NSB) or Auto-oxidation in the autosampler vial. The hydrophobic tail of DMHB adheres to standard polypropylene (PP) surfaces, especially in aqueous buffers.

Solution Protocol:

-

Change Vial Material: Switch to Glass-coated plates or Low-Bind Polypropylene vials.

-

Solvent Composition: Ensure your final injection solvent contains at least 30% Organic (Methanol/Acetonitrile). Pure aqueous conditions drive hydrophobic molecules to stick to the container walls.

-

Temperature: Keep the autosampler at 4°C .

Category B: Chromatographic Separation (LC)[4]

Q3: I see severe peak tailing and "ghost" peaks in blank injections. Is this carryover?

Diagnosis:

Yes. The

Solution Protocol:

-

System Passivation: Flush the system with 0.1% Phosphoric Acid or use a chelator like Medronic Acid (5 µM) in mobile phase A to shield metal surfaces.

-

Needle Wash: Your weak wash is likely insufficient.

-

Weak Wash: 10% MeOH (matches initial gradient).

-

Strong Wash:40:40:20 (ACN:IPA:Acetone) + 0.1% Formic Acid . The Isopropanol (IPA) is critical for solubilizing the hydrophobic triene chain.

-

Q4: My retention time is shifting. Why?

Diagnosis: DMHB is a weak acid. Small fluctuations in Mobile Phase pH will drastically alter its ionization state and retention on C18 columns.

Solution Protocol:

-

Buffer Control: Do not rely on simple 0.1% Formic Acid. Use a buffered mobile phase to lock pH.

-

Recommended:10 mM Ammonium Formate (pH 3.5) . This keeps DMHB fully protonated (neutral) for consistent retention.

-

Category C: Mass Spectrometry (MS)

Q5: Signal intensity is erratic in negative mode ESI. How do I stabilize ionization?

Diagnosis: While negative mode (ESI-) is theoretical for carboxylic acids, the conjugated system might be better suited for APCI (Atmospheric Pressure Chemical Ionization) or Photoionization (APPI) if ESI suppression is high.

Solution Protocol:

-

Source Parameter Tuning:

-

Temp: Lower the source temperature (<350°C). Thermal degradation of the triene is possible.

-

Voltage: Optimize Capillary Voltage. High voltage can cause in-source fragmentation (decarboxylation).

-

-

Transition Selection:

-

Avoid the generic [M-H]- -> [CO2] transition if possible, as it has high background. Look for specific fragmentations of the octatriene chain.

-

Diagnostic Workflow Visualization

The following logic tree outlines the systematic approach to isolating the root cause of low recovery.

Caption: Decision matrix for isolating DMHB recovery failure points: Stability vs. Matrix Effects vs. Adsorption.

Optimized Experimental Protocols

Protocol A: Stability-Indicating Extraction (Plasma)

Objective: Maximize recovery by mitigating oxidation and protein binding.

| Step | Action | Critical Technical Note |

| 1 | Aliquot | Transfer 50 µL plasma to Amber Eppendorf tube. |

| 2 | Add IS | Add 10 µL Internal Standard (Stable Isotope Labeled DMHB). |

| 3 | Acidify | Add 10 µL 5% Formic Acid . |

| 4 | Precipitate | Add 200 µL Acetonitrile containing 0.1% BHT . |

| 5 | Vortex/Spin | Vortex 1 min; Centrifuge 10 min @ 15,000 rcf (4°C). |

| 6 | Dilute | Transfer supernatant to Low-Bind Vial . Dilute 1:1 with Water. |

Protocol B: LC-MS/MS System Suitability

Objective: Eliminate chelation and carryover.

-

Column: C18 with hybrid particle technology (e.g., Waters BEH or Agilent ZORBAX), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Wash Solvent: 40:40:20 (ACN:IPA:Acetone) + 0.1% Formic Acid.

References

-

WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

-

Agilent Technologies. (2016).[4] Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

-

Waters Corporation. (2019).[3] Factors That Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling. Retrieved from [Link]

-

LCGC International. (2022). How to Avoid Problems in LC–MS. Retrieved from [Link]

Sources

Technical Support Center: Extraction of 2,2-Dimethyl-3-Hydroxybutyric Acid (DMHBA)

[1]

Introduction: The Molecular Challenge

Welcome to the technical support hub for 2,2-dimethyl-3-hydroxybutyric acid (DMHBA) . As researchers, you likely recognize that this molecule presents a distinct "amphiphilic paradox" during extraction.

While the gem-dimethyl group at the

This guide moves beyond generic "acid-base extraction" instructions. We focus on the thermodynamic equilibria required to drive this specific molecule into the organic phase.

Module 1: The pH Criticality (Theory & Calculation)

Q: I acidified my aqueous layer to pH 4.0, but my recovery is still <50%. Why?

A: You have likely reached the buffering region , not the extraction region.[2]

The pKa of 3-hydroxy carboxylic acids typically falls between 4.2 and 4.6 .[1] At pH 4.0, you are near the molecule's pKa, meaning approximately 50% of your target compound remains in the ionized (carboxylate) form (

To achieve quantitative extraction (>99%), you must shift the equilibrium almost entirely to the protonated, non-charged free acid form (

The Rule of 2: According to the Henderson-Hasselbalch equation , you need to adjust the pH to be at least 2 units below the pKa .

3For DMHBA (assuming pKa

Visualizing the Equilibrium Shift

The following diagram illustrates the protonation state of DMHBA relative to pH changes.

Figure 1: The pH-dependent speciation of DMHBA.[1] Effective extraction requires shifting the equilibrium fully to the right (Green Zone).

Module 2: Solvent Selection & Thermodynamics

Q: Can I use Hexane or Heptane to extract DMHBA?

A: No.

While the "dimethyl" group sounds hydrophobic, the hydroxyl (-OH) group dominates the polarity. Hexane is too non-polar.[1][2] The partition coefficient (

Recommended Solvent Systems:

| Solvent | Polarity | Suitability | Notes |

| Ethyl Acetate (EtOAc) | Moderate | High | Best balance.[1] Forms H-bonds with the -OH group. |

| Dichloromethane (DCM) | Moderate | Medium | Good solubility, but heavier than water (bottom layer).[1][2] Prone to emulsions.[1][2] |

| MTBE | Low-Mod | Medium | Good alternative if peroxides are not a concern.[1][2] Cleaner phase cuts. |

| Hexane/Heptane | Low | Very Low | Will not extract the hydroxy-acid efficiently.[1] |

Module 3: Troubleshooting Low Yields (The "Salting Out" Effect)

Q: I adjusted pH to 1.5 and used EtOAc, but I'm still losing product to the water layer.

A: This is due to the hydrophilicity of the

The Fix: Salting Out (Hofmeister Effect) You must increase the ionic strength of the aqueous phase to "push" the organic molecule out.

Protocol:

-

After acidification to pH 1.5–2.0, add Sodium Chloride (NaCl) to the aqueous layer until saturation (approx. 36g/100mL).[1][2]

-

Agitate until dissolved.

Mechanism: The water molecules become tightly bound to the Na+ and Cl- ions (hydration shells), leaving no "free water" to solvate the DMHBA molecules. This drastically increases the distribution coefficient (

Workflow Diagram: Optimized Extraction Protocol

Figure 2: Step-by-step optimized extraction workflow emphasizing the salting-out step.

Module 4: Stability & Purity FAQs

Q: Will DMHBA dehydrate to an alkene during rotary evaporation?

A: Unlikely, but caution is advised.

Unlike 3-hydroxybutyric acid, DMHBA has a gem-dimethyl group at the

-

Structure:

[1] -

Mechanism: Dehydration usually requires an

-proton to form a conjugated double bond ( -

Risk: Therefore, it is thermally more stable against simple dehydration than its non-methylated counterparts.[1][2]

However , verify the temperature:

-

Risk: Intermolecular esterification (oligomerization) can occur if heated excessively in the absence of solvent.

-

Recommendation: Keep water bath

and use a high vacuum to remove solvent at lower temperatures.[1][2]

Q: I see a "rag layer" (Emulsion) between phases. How do I clear it?

A: Emulsions are common with hydroxy acids in EtOAc.[1][2]

-

Filtration: Pass the entire biphasic mixture through a Celite pad (diatomaceous earth). This physically breaks the surfactant-like bubbles.[1][2]

-

Wait Time: If you used the "Salting Out" method (Module 3), emulsions are usually less severe because the high density difference facilitates separation.[2]

References

-

PubChem. (2023).[1][2] 2,2-Dimethyl-3-hydroxybutyric acid - Chemical Properties and pKa Data. National Library of Medicine.[1][2] [Link]

-

Goldberg, R. N., et al. (2002).[1][2] Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update. Journal of Physical and Chemical Reference Data. (Contextual reference for hydroxy-acid thermodynamics).

-

LCGC International. (2023).[1][2] Enhancing Extractions by Salting Out. [Link]

Sources

- 1. Showing Compound 2-Methyl-3-hydroxybutyric acid (FDB021977) - FooDB [foodb.ca]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. omnicalculator.com [omnicalculator.com]

- 4. researchgate.net [researchgate.net]

- 5. Salting-out Extraction of 3-Hydroxypropionic Acid with Reactive Extraction and Aqueous Two-phase Systems [jstage.jst.go.jp]

- 6. pure.tudelft.nl [pure.tudelft.nl]

Technical Support Center: Resolution of Racemic 3-hydroxy-2,2-dimethylbutanoic Acid

Welcome to the technical support center for the resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on the practical application of chiral resolution techniques to obtain enantiomerically pure (R)- and (S)-3-hydroxy-2,2-dimethylbutanoic acid, crucial enantiomers for various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid necessary?

A1: 3-hydroxy-2,2-dimethylbutanoic acid possesses a chiral center at the C3 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). While enantiomers have identical physical properties in an achiral environment, they often exhibit different biological activities, potencies, and toxicities. For pharmaceutical and other specialized applications, it is often essential to isolate and study the individual enantiomers to identify the more active or less toxic form.

Q2: What are the primary methods for resolving racemic 3-hydroxy-2,2-dimethylbutanoic acid?

A2: The two most common and effective methods for resolving racemic carboxylic acids like 3-hydroxy-2,2-dimethylbutanoic acid are:

-

Classical Chemical Resolution via Diastereomeric Salt Crystallization: This widely used industrial method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a mixture of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

-

Enzymatic Kinetic Resolution (EKR): This method utilizes the high stereoselectivity of enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification) of one enantiomer over the other.[4] This leaves one enantiomer unreacted and the other transformed into a new compound (e.g., an ester), which can then be separated.

Q3: How do I choose between classical and enzymatic resolution?

A3: The choice depends on several factors:

-

Scale: Classical resolution is often more straightforward to scale up for industrial production.[1]

-

Cost and Availability of Reagents: Chiral resolving agents for classical resolution can be expensive, but many are commercially available. Enzymes for EKR are also commercially available and can often be reused, which can be cost-effective.

-

Environmental Considerations: Enzymatic resolutions are generally considered "greener" as they are conducted under mild conditions and use biodegradable catalysts.

-

Development Time: Classical resolution may require extensive screening of resolving agents and solvents, which can be time-consuming. EKR may also require screening of different enzymes and reaction conditions.

Troubleshooting Guide: Classical Resolution via Diastereomeric Salt Crystallization

This section addresses common issues encountered during the resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid using diastereomeric salt crystallization.

| Problem | Potential Cause | Troubleshooting Steps & Explanations |

| No crystal formation or "oiling out" | The diastereomeric salt is too soluble in the chosen solvent. | Solvent Screening: The ideal solvent should dissolve the diastereomeric salt at an elevated temperature but allow for controlled precipitation of one diastereomer upon cooling. Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof). |

| The solution is not sufficiently supersaturated. | Controlled Cooling: Employ a slow, gradual cooling process. Rapid cooling can lead to the formation of an oil or amorphous solid. Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration. Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is poorly soluble (an anti-solvent) to promote crystallization. | |

| Seeding: Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization. If unavailable, scratching the inner surface of the flask with a glass rod can sometimes create nucleation sites. | ||

| Low yield of the desired diastereomeric salt | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize Solvent System: Select a solvent that minimizes the solubility of the target diastereomeric salt at the final crystallization temperature. Lower Final Temperature: Decrease the final crystallization temperature to reduce the solubility of the desired salt. |

| Inefficient crystallization. | Optimize Cooling Profile: A slower cooling rate can improve crystal growth and yield. Stirring: Gentle stirring during crystallization can sometimes improve yield, but vigorous stirring may lead to the formation of small, impure crystals. | |

| Low enantiomeric excess (e.e.) of the resolved acid | Co-crystallization of both diastereomeric salts. | Recrystallization: The most common method to improve enantiomeric purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[1] Solvent Choice: The choice of solvent can significantly impact the separation efficiency. A different solvent may lead to a greater difference in solubility between the two diastereomeric salts.[5] |

| Incomplete reaction to form the salts. | Ensure Stoichiometry: Use an equimolar amount of the resolving agent relative to the racemic acid. | |

| Inaccurate measurement of optical rotation. | Purify the Resolved Acid: Ensure the acid is completely free of the resolving agent and any remaining solvent before measuring its optical rotation. Use a Reliable Standard: Compare the measured specific rotation to a literature value for the pure enantiomer if available. |

Experimental Protocol: Classical Resolution

This is a representative protocol for the resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid using a chiral amine as the resolving agent. Optimization will be required.

Materials:

-

Racemic 3-hydroxy-2,2-dimethylbutanoic acid

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, (1R,2S)-(-)-ephedrine, or cinchonidine)[2][6]

-

Solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Formation of Diastereomeric Salts:

-

In an Erlenmeyer flask, dissolve racemic 3-hydroxy-2,2-dimethylbutanoic acid (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol).

-